What are the physical and chemical properties of Benzyl 2,2-dimethylpiperazine-1-carboxylate
What are the physical and chemical properties of Benzyl 2,2-dimethylpiperazine-1-carboxylate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of Benzyl 2,2-dimethylpiperazine-1-carboxylate. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both established data and scientifically grounded insights.
Introduction
Benzyl 2,2-dimethylpiperazine-1-carboxylate, a substituted piperazine derivative, is a valuable building block in modern organic synthesis. The piperazine moiety is a common scaffold in a multitude of biologically active compounds, owing to its ability to modulate physicochemical properties such as solubility and basicity, which are critical for drug efficacy.[1] The introduction of a gem-dimethyl group at the 2-position of the piperazine ring imparts specific steric and conformational constraints, which can be strategically exploited in the design of novel therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making this compound a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Properties
The physicochemical properties of Benzyl 2,2-dimethylpiperazine-1-carboxylate are crucial for its handling, reactivity, and application in synthetic chemistry. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and comparison with closely related analogs, such as Benzyl piperazine-1-carboxylate.
| Property | Value | Source |
| CAS Number | 846052-89-9 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Calculated |
| Molecular Weight | 248.32 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Inferred from analogs |
| Boiling Point | Not experimentally determined; expected to be higher than Benzyl piperazine-1-carboxylate (158-161 °C at 1.4 mmHg) due to increased molecular weight.[4] | Estimated |
| Melting Point | Not experimentally determined. The gem-dimethyl groups may disrupt crystal lattice packing, potentially leading to a lower melting point compared to unsubstituted analogs. | Estimated |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The increased alkyl substitution likely enhances its lipophilicity. | Inferred |
| pKa | The pKa of the unprotected secondary amine is expected to be in the typical range for piperazines (around 8-9), though potentially influenced by the steric hindrance of the adjacent gem-dimethyl group. | Estimated |
Synthesis and Purification
A plausible and efficient synthetic route to Benzyl 2,2-dimethylpiperazine-1-carboxylate involves the selective N-protection of 2,2-dimethylpiperazine. The following protocol is based on well-established procedures for the Cbz-protection of piperazines.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Benzyl 2,2-dimethylpiperazine-1-carboxylate.
Experimental Protocol
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Reaction Setup: To a solution of 2,2-dimethylpiperazine (1.0 eq) in a suitable solvent system (e.g., a biphasic mixture of dichloromethane and water) is added a base such as sodium carbonate or triethylamine (2.0 eq). The mixture is cooled to 0 °C in an ice bath.
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Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq) is added dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.
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Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl 2,2-dimethylpiperazine-1-carboxylate.
Spectral Characterization
The structural elucidation of Benzyl 2,2-dimethylpiperazine-1-carboxylate relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group.
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Benzylic Protons: A singlet at approximately 5.1-5.2 ppm for the two protons of the -CH₂- group of the benzyl ester.
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Piperazine Protons: A series of multiplets in the range of 2.5-3.8 ppm corresponding to the protons on the piperazine ring. The presence of the gem-dimethyl group will lead to more complex splitting patterns compared to the unsubstituted analog.
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Methyl Protons: A singlet at around 1.1-1.3 ppm integrating to six protons, corresponding to the two methyl groups at the C2 position.
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Amine Proton: A broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the region of 155-156 ppm for the carbamate carbonyl carbon.
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Aromatic Carbons: Signals between 127-137 ppm for the carbons of the phenyl ring.
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Benzylic Carbon: A signal around 67-68 ppm for the -CH₂- carbon of the benzyl ester.
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Piperazine Carbons: Signals in the range of 40-60 ppm for the carbons of the piperazine ring. The C2 carbon bearing the gem-dimethyl groups will be a quaternary carbon and is expected to appear in this region.
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Methyl Carbons: A signal in the aliphatic region, typically around 20-25 ppm, for the two methyl carbons.
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IR (Infrared) Spectroscopy:
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N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹ for the secondary amine.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ for the carbamate carbonyl group.
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C-N Stretch: Absorptions in the fingerprint region (around 1200-1300 cm⁻¹) corresponding to C-N stretching vibrations.
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Mass Spectrometry (MS):
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 248.32).
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Chemical Reactivity and Applications
Benzyl 2,2-dimethylpiperazine-1-carboxylate is a valuable intermediate due to the orthogonal nature of the Cbz protecting group and the presence of a free secondary amine.
Deprotection of the Cbz Group
The benzyloxycarbonyl group is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis.
Caption: Deprotection of Benzyl 2,2-dimethylpiperazine-1-carboxylate via catalytic hydrogenolysis.
This deprotection strategy is particularly useful as it is performed under mild conditions that are compatible with many other functional groups.
Reactions of the Secondary Amine
The free secondary amine is a nucleophile and can undergo a variety of reactions, including:
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Alkylation: Reaction with alkyl halides to introduce substituents at the N4 position.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
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Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aromatic substituents.
The steric hindrance from the adjacent gem-dimethyl groups may influence the rate and feasibility of these reactions, a factor that can be exploited for selective synthesis.
Applications in Drug Discovery
Substituted piperazines are integral to the development of a wide range of pharmaceuticals, including antipsychotics, antihistamines, and anti-cancer agents.[5][6] The unique conformational properties imparted by the gem-dimethyl substitution in Benzyl 2,2-dimethylpiperazine-1-carboxylate make it an attractive starting material for the synthesis of novel drug candidates with potentially improved potency, selectivity, or pharmacokinetic profiles.
Conclusion
Benzyl 2,2-dimethylpiperazine-1-carboxylate is a synthetically versatile building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is emerging, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.
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